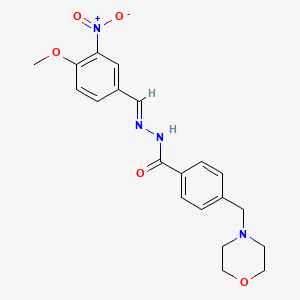

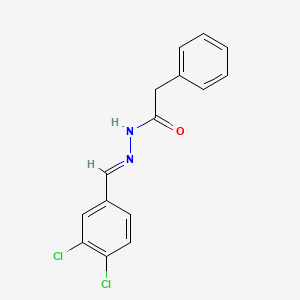

N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as MNMBH, is a hydrazone derivative that has been synthesized using various methods. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide and its derivatives have been extensively studied for their chemical properties and potential applications in various fields of research. These compounds are typically investigated in the context of organic synthesis, chemical structure analysis, and as precursors or intermediates for more complex chemical reactions.

One notable application involves the use of similar compounds for the protection of amidinonaphthol through the introduction of 4-methoxybenzyloxycarbonyl groups. This method is well-suited for multiparallel solution phase synthesis of substituted benzamidines, highlighting the compound's role in facilitating the synthesis of chemically complex structures with potential therapeutic applications (Bailey et al., 1999).

Biological Activity and DNA Interaction

Research has also explored the biological activities of compounds structurally similar to N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide. Studies have demonstrated these compounds' effectiveness in various biological assays, including antibacterial, antifungal, and cytotoxic activities. They have shown significant interaction with Salmon sperm DNA, suggesting potential for further investigation into their biological mechanisms and applications in medicine and pharmacology (Sirajuddin et al., 2013).

Antimicrobial and Enzymatic Inhibition

A series of hydrazone compounds derived from benzohydrazides have been synthesized and characterized, showing moderate to high antibacterial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings underscore the potential of N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide derivatives in antimicrobial applications and the development of new antibiotics (Lei et al., 2015).

Photocatalytic Applications

In addition to biological activities, derivatives of N'-(4-methoxy-3-nitrobenzylidene)-4-(4-morpholinylmethyl)benzohydrazide have been investigated for their photocatalytic properties. The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide highlights the potential of these compounds in environmental and synthetic chemistry applications. Such studies pave the way for the development of green chemistry solutions and efficient catalytic systems (Higashimoto et al., 2009).

Propriétés

IUPAC Name |

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-28-19-7-4-16(12-18(19)24(26)27)13-21-22-20(25)17-5-2-15(3-6-17)14-23-8-10-29-11-9-23/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPEAKSHLPJFY-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)